N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its utility in various chemical reactions, particularly in the synthesis of amides and esters. It is commonly used as a coupling reagent in organic synthesis due to its ability to activate carboxylic acids.
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
Mode of Action
It is known that the compound is a triazine condensation reagent . This suggests that it may interact with its targets through condensation reactions, leading to the formation of amides and esters .
Biochemical Pathways
Its function as a condensation reagent suggests that it may be involved in the synthesis of peptides and esters .
Result of Action
Its role as a condensation reagent suggests that it may facilitate the formation of amides and esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with 4-(dimethylsulfamoyl)benzamide under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide undergoes several types of chemical reactions, including:
Condensation Reactions: It is used as a condensing agent for the formation of amides from carboxylic acids and amines.
Esterification Reactions: It facilitates the esterification of carboxylic acids with alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of reactive triazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents such as tetrahydrofuran or aqueous solutions, and may require the presence of a base like N-methylmorpholine .
Major Products Formed
The major products formed from these reactions include amides, esters, and other carboxylic acid derivatives. The specific products depend on the nature of the reactants and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- N,N-Diisopropylethylamine
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide is unique due to its high reactivity and efficiency as a coupling reagent. It offers superior performance in the synthesis of amides and esters compared to other similar compounds. Its ability to activate carboxylic acids under mild conditions makes it a valuable tool in organic synthesis .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5S/c1-20(2)26(22,23)11-7-5-10(6-8-11)13(21)16-9-12-17-14(24-3)19-15(18-12)25-4/h5-8H,9H2,1-4H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSVPIKSGDSUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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